![molecular formula C22H25FN4O2S2 B2930261 N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide CAS No. 896022-39-2](/img/structure/B2930261.png)
N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide
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Overview
Description
N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide is a complex organic compound with a unique structure that combines a thiadiazole ring, an adamantane moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the adamantane moiety and the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge connecting the thiadiazole and carbamoylmethyl groups is susceptible to nucleophilic displacement under basic or acidic conditions. This reactivity is critical for synthesizing derivatives with modified biological activity.
Oxidation of the Sulfanyl Moiety
The sulfur atom in the sulfanyl group undergoes oxidation, a key pathway for modulating solubility and electronic properties .
Hydrolysis of the Carboxamide Groups
Both the adamantane-1-carboxamide and the fluorophenyl-carbamoyl groups undergo hydrolysis under extreme pH conditions:
Site of Hydrolysis | Conditions | Product |
---|---|---|
Adamantane-carboxamide | 6N HCl, reflux (12 hr) | Adamantane-1-carboxylic acid |
Fluorophenyl-carbamoyl | 10% NaOH, EtOH/H₂O (80°C) | 4-Fluorobenzylamine + thioglycolic acid derivatives |
Hydrolysis kinetics show the adamantane-carboxamide is more resistant to basic conditions than the fluorophenyl-carbamoyl group due to steric hindrance .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole ring participates in electrophilic and cycloaddition reactions:
Reaction Type | Reagents | Outcome |
---|---|---|
Electrophilic substitution | HNO₃/H₂SO₄ | Nitration at C5 (minor pathway due to deactivation by fluorine) |
[3+2] Cycloaddition | Azides, Cu(I) catalyst | Triazole-fused derivatives |
Fluorophenyl Group Transformations
The 4-fluorophenyl moiety exhibits restricted reactivity but can engage in:
Reaction | Conditions | Application |
---|---|---|
Halogen exchange | Pd(PPh₃)₄, aryl boronic acids | Suzuki coupling (low yield due to fluorine’s electronegativity) |
Defluorination | Bu₃SnH, AIBN | Rare; requires radical initiation |
Stability Under Pharmacological Conditions
Critical degradation pathways in simulated biological environments:
Condition | Degradation Pathway | Half-Life |
---|---|---|
pH 1.2 (gastric) | Adamantane-carboxamide hydrolysis | 48 hr |
pH 7.4 (plasma) | Sulfanyl oxidation to sulfoxide | 72 hr |
UV light (300 nm) | Thiadiazole ring cleavage | 8 hr |
Data suggest the compound requires stabilization (e.g., lyophilization) for long-term storage .
Scientific Research Applications
N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiadiazole ring could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetamide .
- N- (4-fluorophenyl)-1-methyl-2- ({ [ (5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide .
Uniqueness
N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide is unique due to its combination of a thiadiazole ring, an adamantane moiety, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and data tables.
- Chemical Name : this compound
- CAS Number : 896027-99-9
- Molecular Formula : C23H24FN5O4S3
- Molecular Weight : 549.66 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. It has been observed to inhibit specific kinases such as ERK1/2, which play a crucial role in cell proliferation and survival pathways. The presence of the thiadiazole moiety is significant as it contributes to the compound's ability to induce apoptosis in cancer cells.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit considerable cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study highlighted that compounds similar to N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane demonstrated antiproliferative activity against A549 lung carcinoma cells with IC50 values ranging from 0.079 to 8.284 µM .
- Mechanism of Induction : The induction of apoptosis was confirmed through caspase activation studies (caspases 3, 8, and 9), indicating that these compounds can effectively trigger programmed cell death in cancer cells .
Selectivity for Cancer Cells
The selectivity of these compounds for cancer cells over normal cells was also noted. In tests involving normal human cell lines, the compounds exhibited significantly lower toxicity compared to their effects on cancerous cells, suggesting a promising therapeutic window for clinical applications .
Data Table: Biological Activity Overview
Activity Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | A549 (Lung Cancer) | 0.079 - 8.284 | ERK1/2 Inhibition |
Apoptosis Induction | MCF7 (Breast Cancer) | <0.1 | Caspase Activation |
Selectivity | Normal Cells | Higher IC50 | Reduced Toxicity |
Study on Thiadiazole Derivatives
A comprehensive review analyzed various thiadiazole derivatives and their anticancer activities. The study concluded that:
- Compounds with fluorine substitutions showed enhanced anticancer activity compared to those with chlorine .
- The structure-activity relationship (SAR) indicated that electron-withdrawing groups on the aromatic ring improve cytotoxic efficacy against breast and lung cancer cell lines .
Clinical Implications
The promising results from laboratory studies suggest potential clinical implications for this compound in developing targeted cancer therapies.
Properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S2/c23-17-3-1-13(2-4-17)11-24-18(28)12-30-21-27-26-20(31-21)25-19(29)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,14-16H,5-12H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLUCMFPMXSIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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